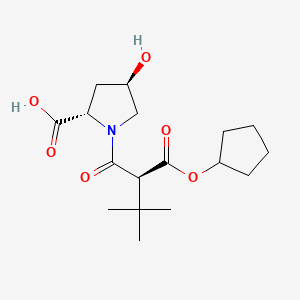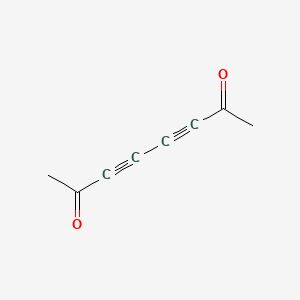
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Übersicht
Beschreibung
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by its unique stereochemistry, with the (3R,4R) configuration indicating the specific spatial arrangement of its atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride involves several steps. One common method includes the preparation of the key intermediate (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine salt. This intermediate is synthesized using commercially viable reagents and relatively greener solvents to minimize environmental impact . The process involves a folding condensation reaction, which is advantageous due to its high yield and the use of inexpensive starting materials .
Industrial Production Methods: Industrial production of this compound focuses on scalability and cost-effectiveness. The preparation method described in patent CN105237463A highlights the use of a novel process that avoids extremely dangerous chemicals like lithium aluminum hydride, making it safer and more suitable for large-scale production . The method also emphasizes the use of cheap and easily obtainable starting materials, which further reduces production costs.
Analyse Chemischer Reaktionen
Types of Reactions: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Additionally, in the industry, it is used in the production of various chemical products and intermediates .
Wirkmechanismus
The mechanism of action of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied. For example, in medicinal applications, it may interact with receptors or enzymes to produce therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride include other piperidine derivatives such as (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine dihydrochloride and various pyrrolidine analogs . These compounds share structural similarities but may differ in their specific functional groups and stereochemistry.
Uniqueness: The uniqueness of this compound lies in its specific (3R,4R) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s binding affinity to molecular targets, its reactivity in chemical reactions, and its overall efficacy in various applications.
Eigenschaften
CAS-Nummer |
1062580-52-2 |
|---|---|
Molekularformel |
C14H23ClN2 |
Molekulargewicht |
254.80 g/mol |
IUPAC-Name |
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;/h3-7,12,14-15H,8-11H2,1-2H3;1H/t12-,14+;/m1./s1 |
InChI-Schlüssel |
FVRZQLQXDPJADE-OJMBIDBESA-N |
SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl |
Isomerische SMILES |
C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2.Cl |
Kanonische SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














